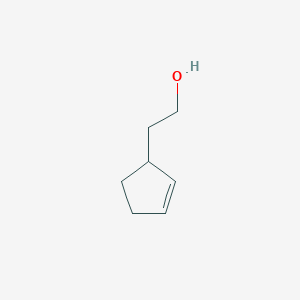

2-Cyclopentene-1-ethanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H12O |

|---|---|

Molecular Weight |

112.17 g/mol |

IUPAC Name |

2-cyclopent-2-en-1-ylethanol |

InChI |

InChI=1S/C7H12O/c8-6-5-7-3-1-2-4-7/h1,3,7-8H,2,4-6H2 |

InChI Key |

DNITZIKVBPIDEY-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C=C1)CCO |

Origin of Product |

United States |

Contextual Significance of Cyclopentene Alcohols in Organic Synthesis

Cyclic alcohols, including those with a cyclopentene (B43876) core, are fundamental building blocks in organic synthesis. mmsl.cz Their utility stems from the presence of the hydroxyl (-OH) group, which can be involved in a multitude of reactions, and the cyclic structure that provides a scaffold for constructing complex molecules. mmsl.cznumberanalytics.com Alcohols are widely used as starting materials or intermediates in the creation of pharmaceuticals and natural products. numberanalytics.com The polarity imparted by the hydroxyl group also allows them to act as effective solvents in various reactions. numberanalytics.com

Cyclopentene alcohols, specifically, are valuable synthons—a term used to describe a structural unit within a molecule that is formed by a synthetic operation. mmsl.cz The presence of both an alcohol and a double bond within the cyclopentene ring structure allows for a diverse array of chemical manipulations. ontosight.ai This dual functionality enables chemists to introduce a variety of substituents and functional groups, making these compounds key intermediates in the synthesis of complex target molecules. ontosight.ai For instance, the double bond can undergo addition reactions, while the alcohol can be oxidized or converted into other functional groups. ontosight.ai This versatility makes cyclopentene alcohols important precursors in the synthesis of natural products and other biologically active compounds. ontosight.airesearchgate.net

Research Landscape and Academic Importance of 2 Cyclopentene 1 Ethanol

Direct Synthesis Approaches to this compound

Direct synthesis of this compound can be achieved through several chemical reactions. One common method involves the reduction of 2-cyclopenten-1-one. lookchem.com This transformation can be accomplished using various reducing agents to convert the ketone functional group into the corresponding alcohol. Another approach is the addition of ethylene to cyclopentanone, which can also yield this compound. lookchem.com These direct methods offer a streamlined route to the target molecule.

Indirect Syntheses via Precursors and Subsequent Transformations

From 2-Cyclopentene-1-acetic Acid Derivatives

A prominent indirect route to this compound involves the reduction of 2-Cyclopentene-1-acetic acid and its esters, such as ethyl 2-(cyclopent-2-en-1-yl)acetate. smolecule.com The synthesis of the precursor, ethyl 2-(cyclopent-2-en-1-yl)acetate, is commonly achieved through the acid-catalyzed esterification of 2-Cyclopentene-1-acetic acid with ethanol. ontosight.ai This ester can then be reduced to this compound using reducing agents like lithium aluminum hydride or sodium borohydride. smolecule.com

| Precursor | Reagent | Product |

| 2-Cyclopentene-1-acetic acid | Ethanol, H₂SO₄ | Ethyl 2-(cyclopent-2-en-1-yl)acetate |

| Ethyl 2-(cyclopent-2-en-1-yl)acetate | Lithium aluminum hydride or Sodium borohydride | This compound |

From Cyclopentenones (e.g., 2-Cyclopenten-1-one)

2-Cyclopenten-1-one serves as a versatile precursor for the synthesis of this compound. lookchem.com The direct reduction of the carbonyl group in 2-cyclopenten-1-one yields 2-cyclopenten-1-ol (B1584729), which would require an additional homologation step to introduce the ethanol side chain. A more direct conversion can be envisioned through a multi-step process involving the addition of a two-carbon unit to the cyclopentenone core followed by selective reduction. The synthesis of 2-cyclopenten-1-one itself can be accomplished by methods such as the acid-catalyzed dehydration of cyclopentenediols. orgsyn.org

From Cyclopentenes via Allylic Oxidation

The functionalization of cyclopentene at the allylic position provides another pathway to derivatives that can be converted to this compound. Allylic oxidation of cyclopentene can introduce a hydroxyl group or other functionalities that can be further elaborated. thieme-connect.com For instance, allylic bromination of cyclopentene using a reagent like N-bromosuccinimide (NBS) can yield an allylic halide. beilstein-journals.org This halide can then be subjected to nucleophilic substitution with a two-carbon nucleophile, followed by reduction to afford this compound.

Stereoselective Synthesis of Chiral this compound and Analogs

The synthesis of enantiomerically pure this compound is of significant interest for applications in asymmetric synthesis.

Asymmetric Reduction Strategies

Asymmetric reduction of prochiral ketones is a powerful tool for accessing chiral alcohols. In the context of this compound synthesis, the asymmetric reduction of a suitable precursor ketone, such as a derivative of 2-cyclopentenone, can provide enantiomerically enriched products. researchgate.net For example, the reduction of 2-cyclopenten-1-one using chiral aluminum hydride reagents has been shown to produce (S)-cyclopent-2-en-1-ol with high enantiomeric excess. cdnsciencepub.com Similarly, BINAP-ruthenium(II)-catalyzed hydrogenation of 2-cyclopenten-1-one also yields chiral 2-cyclopenten-1-ol. cdnsciencepub.com These chiral allylic alcohols can then be converted to the target chiral this compound through further synthetic steps. The use of oxazaborolidine-catalyzed borane (B79455) reduction is another effective method for preparing chiral alcohols with high enantiomeric purity. orgsyn.org

| Ketone Precursor | Chiral Reagent/Catalyst | Chiral Product | Enantiomeric Excess (ee) |

| 2-Cyclopenten-1-one | Chiral aluminum hydride reagents | (S)-cyclopent-2-en-1-ol | 82% |

| 2-Cyclopenten-1-one | BINAP-ruthenium(II) | (S)-cyclopent-2-en-1-ol | 79% |

| Prochiral Ketones | Oxazaborolidine-borane | Chiral Alcohols | up to 92% |

Enzymatic Resolution and Desymmetrization Approaches

Enzymatic methods offer a powerful and environmentally benign approach to obtaining enantiomerically pure compounds. For the synthesis of chiral cyclopentene precursors, two primary strategies are employed: the kinetic resolution of a racemic mixture and the desymmetrization of a meso compound.

Kinetic Resolution: In a kinetic resolution, an enzyme selectively catalyzes the reaction of one enantiomer in a racemic mixture, allowing for the separation of the faster-reacting enantiomer (as the product) from the slower-reacting one (as unreacted starting material). Lipases are commonly used for this purpose, particularly in the acylation of racemic alcohols or the hydrolysis of their corresponding esters. mdpi.comscite.airesearchgate.net For instance, the lipase-catalyzed kinetic resolution of racemic secondary allylic alcohols, a class of compounds structurally related to this compound, can be achieved with high efficiency. researchgate.netnih.gov Lipases such as Novozym 435 (from Candida antarctica) and Amano PS (from Burkholderia cepacia) are effective biocatalysts for the asymmetric transesterification of these alcohols, yielding products with high enantiomeric excess (ee). researchgate.net Dynamic kinetic resolution (DKR) combines enzymatic resolution with in-situ racemization of the less reactive enantiomer, using a metal catalyst (e.g., Ruthenium or Vanadium complexes), which can theoretically achieve a 100% yield of the desired enantiomerically pure product. mdpi.comnih.govjst.go.jp

Desymmetrization: A more atom-economical approach is the desymmetrization of a prochiral or meso substrate. A key precursor for chiral cyclopentenols is cis-3,5-diacetoxy-1-cyclopentene (B1631268), a meso-diacetate. Enzymes can selectively hydrolyze one of the two enantiotopic acetate (B1210297) groups, leading to a chiral monoacetate with very high enantiomeric purity. researchgate.netsci-hub.seresearchgate.net This monoacetate, such as (1R,4S)-4-hydroxycyclopent-2-en-1-yl acetate, is a versatile building block for prostaglandins (B1171923) and other natural products. sci-hub.seorgsyn.org The choice of enzyme and reaction conditions can influence which enantiomer is produced. Pig liver esterase (PLE) and various lipases have been successfully applied in this transformation. researchgate.net Notably, Novozym-435® has been used for the transesterification of cis-3,5-diacetoxy-1-cyclopentene with methanol (B129727), affording the desired monoacetate in high yield and excellent enantioselectivity. researchgate.net

The following table summarizes representative enzymatic desymmetrization results for cis-3,5-diacetoxy-1-cyclopentene.

| Enzyme | Reaction Type | Solvent | Product | Yield (%) | e.e. (%) | Reference |

| Novozym-435® | Transesterification (with Methanol) | Methyl tert-butyl ether (MTBE) | (1R,4S)-4-hydroxycyclopent-2-en-1-yl acetate | 95 | >99 | researchgate.netsci-hub.se |

| Immobilized Lipase (unspecified) | Hydrolysis | Aqueous Buffer (pH 7.5) | (1R,4S)-4-hydroxycyclopent-2-en-1-yl acetate | 70 | >99 | tandfonline.com |

| Pig Liver Esterase (PLE) | Hydrolysis | Aqueous Buffer | Chiral monoacetate | N/A | High | researchgate.net |

| Metagenome-derived Esterases | Hydrolysis | Aqueous Buffer | (+)- or (-)-monoacetate | N/A | Excellent | researchgate.net |

Chiral Auxiliary Mediated Synthesis

Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to direct a stereoselective reaction. After the desired chiral center is created, the auxiliary is removed. This strategy is a cornerstone of asymmetric synthesis.

For the construction of chiral cyclopentane frameworks, auxiliaries such as Evans' chiral oxazolidinones have been widely applied. nih.gov These auxiliaries can be attached to a precursor molecule to control the stereochemistry of alkylation or aldol (B89426) reactions that help construct the cyclopentane ring with high diastereoselectivity. nih.gov For example, an N-acyloxazolidinone can undergo a stereoselective conjugate addition, with the bulky substituent on the auxiliary effectively shielding one face of the molecule, thereby directing the incoming nucleophile to the opposite face.

Another effective chiral auxiliary is (R)-(−)-2,2-diphenylcyclopentanol. orgsyn.org This alcohol has been used to control stereoselectivity in various reactions, including Mn(III)-based oxidative free-radical cyclizations, which can generate diastereomerically enriched cycloalkanones, key intermediates for further elaboration into cyclopentene derivatives. orgsyn.org The auxiliary guides the formation of new stereocenters relative to its own, and its subsequent cleavage yields the enantiomerically enriched target molecule. The success of this method relies on the predictable facial bias imposed by the auxiliary during the key bond-forming step. The tert-butylsulfinyl group has also been noted as a highly efficient chiral auxiliary in asymmetric reactions like the Pauson-Khand reaction to form cyclopentenones. acs.org

Transition Metal Catalyzed Stereoselective Routes (e.g., Rhodium Carbene-Initiated Domino Sequence)

Transition metal catalysis provides powerful and highly selective methods for constructing complex carbocycles. A preeminent example for the synthesis of highly functionalized cyclopentanes is the rhodium carbene-initiated domino sequence. nih.govnih.gov This elegant cascade reaction couples vinyldiazoacetates with allylic alcohols to generate cyclopentanes with multiple stereocenters in a single pot with exceptional stereocontrol. nih.govnih.gov

The reaction, catalyzed by a chiral rhodium complex such as Rh₂(DOSP)₄, proceeds through a remarkable five-step sequence: nih.govnih.gov

Rhodium-bound Oxonium Ylide Formation: The rhodium carbene, generated from the vinyldiazoacetate, reacts with the allylic alcohol to form a chiral oxonium ylide intermediate.

nih.govresearchgate.net-Sigmatropic Rearrangement: The ylide undergoes a rapid nih.govresearchgate.net-sigmatropic rearrangement, which sets the initial stereochemistry, often with high enantioselectivity (e.g., 92-98% ee). nih.gov

Oxy-Cope Rearrangement: The resulting 3-hydroxy-1,5-hexadiene intermediate then undergoes a nih.govnih.gov-sigmatropic (oxy-Cope) rearrangement.

Enol-Keto Tautomerization: The enol product of the rearrangement tautomerizes to the corresponding ketone.

Intramolecular Carbonyl Ene Reaction: The final cyclization occurs via an intramolecular carbonyl ene reaction, which forms the cyclopentane ring and establishes the final stereocenters.

This powerful domino sequence can generate cyclopentanes bearing four new stereogenic centers with very high levels of stereoselectivity (e.g., 99% ee, >97:3 dr). nih.govnih.gov The catalyst controls the chirality of the initial steps, and this chirality is effectively transferred through the subsequent intramolecular rearrangements to define the stereochemistry of the final product. nih.gov

Advanced Cyclization and Annulation Strategies for Cyclopentene Architectures

Beyond the specific methods described above, a diverse array of advanced cyclization and annulation strategies has been developed for the synthesis of cyclopentene architectures.

Ring-Closing Metathesis (RCM): RCM has become a staple in the synthesis of cyclic olefins, including five-membered rings. wikipedia.orgresearchgate.net This reaction utilizes catalysts, most famously those based on ruthenium developed by Grubbs, to form a carbon-carbon double bond from a diene precursor via an intramolecular metathesis reaction, releasing ethylene as a byproduct. wikipedia.org It is particularly effective for creating rings of 5-7 atoms and is tolerant of a wide range of functional groups, making it a versatile tool in complex molecule synthesis. wikipedia.orgnih.gov Both diene and enyne RCM have been successfully applied to form cyclopentene derivatives. researchgate.net

[3+2] Annulation Reactions: These reactions involve the combination of a three-atom component and a two-atom component to form a five-membered ring. Modern catalysis has enabled numerous variations of this strategy.

Photocatalytic Annulation: A direct [3+2] cycloaddition between alkenes and vinyl diazo compounds can be achieved using visible-light photocatalysis with chromium or ruthenium catalysts. nih.govnih.gov This method proceeds via the formation of an alkene radical cation, which is then intercepted by the vinyl diazo compound, representing a departure from the traditional electrophilic behavior of carbenes. nih.gov

N-Heterocyclic Carbene (NHC) Catalysis: Chiral NHCs are powerful organocatalysts that can mediate the asymmetric synthesis of cyclopentenes. sioc-journal.cnnih.govorganic-chemistry.orgnih.gov For example, NHCs can catalyze the desymmetrization of 1,3-diketones through an intramolecular aldol reaction followed by decarboxylation to yield highly enantioenriched α,α-disubstituted cyclopentenes. organic-chemistry.orgnih.gov NHCs can also catalyze domino reactions between α,β-unsaturated aldehydes and other partners to construct complex cyclopentane frameworks with multiple contiguous stereocenters. thieme-connect.comrsc.org

Phosphine-Catalyzed Annulation: Phosphines can catalyze the [3+2] cycloaddition of allenes or alkynoates with electron-poor olefins to produce functionalized cyclopentenes, often with high diastereoselectivity. rsc.org

Other Cyclization Strategies: A metal-free oxidative decarbonylative [3+2] annulation of terminal alkynes with specific unsaturated aldehydes provides another route to cyclopentenes. organic-chemistry.org Furthermore, electrochemistry has been employed to induce intermolecular selective [3+2] annulations, offering a method that avoids harsh conditions and noble metal catalysts. nih.gov The vinylcyclopropane (B126155) rearrangement, a classic transformation, can also be accelerated and controlled under photocatalytic conditions involving radical cations to form cyclopentene rings. acs.org

Reaction Chemistry and Mechanistic Studies of 2 Cyclopentene 1 Ethanol

Oxidation and Reduction Pathways

The oxidation of 2-Cyclopentene-1-ethanol can be predicted to yield 2-cyclopentene-1-acetaldehyde (B6597781) or 2-cyclopentene-1-acetic acid, depending on the oxidizing agent and reaction conditions. While direct oxidation studies on this compound are not extensively detailed, the oxidation of the structurally similar cyclopentene (B43876) to cyclopentanone (B42830) has been investigated. researchgate.net This transformation is often achieved using a palladium salt-copper salt catalyst system, a method analogous to the Wacker process. researchgate.net The presence of chloride anions in this system has been shown to increase the conversion of cyclopentene and the selectivity towards cyclopentanone. researchgate.net

Reduction of the double bond in this compound would yield cyclopentylethanol. Catalytic hydrogenation is a common method for such reductions. For instance, the reduction of ethyl 2-oxocyclopentanecarboxylate using yeast can produce ethyl (1R,2S)-2-hydroxycyclopentanecarboxylate, which can then be converted to (S)-cyclopent-2-en-1-ol. cdnsciencepub.com This highlights the potential for stereoselective reductions within the cyclopentene framework.

Elimination Reactions and Olefin Formation Mechanisms

Elimination reactions of this compound can lead to the formation of dienes. The hydroxyl group can be protonated by a strong acid, forming a good leaving group (water). Subsequent removal of a proton from an adjacent carbon by a base results in the formation of a new double bond. pearson.commasterorganicchemistry.com The elimination can proceed through either an E1 or E2 mechanism, depending on the reaction conditions and the structure of the alcohol. pearson.comucsb.edu The E1 mechanism involves the formation of a carbocation intermediate, while the E2 mechanism is a concerted process. ucsb.edulibretexts.org

The dehydration of cyclopentanol (B49286), for example, is a common method to synthesize cyclopentene and typically involves an acid-catalyzed elimination reaction. pearson.com For this compound, elimination could result in the formation of a conjugated diene system within the five-membered ring or an exocyclic double bond, depending on which proton is abstracted.

Functional Group Transformations (e.g., Esterification, Etherification)

The hydroxyl group of this compound can undergo various functional group transformations, including esterification and etherification.

Esterification: Allylic alcohols can be converted to their corresponding esters through reaction with carboxylic acids or their derivatives. organic-chemistry.org For example, the reaction of 3-methyl-2-buten-1-ol (B147165) with a strong acid can lead to the formation of an ester through a Wagner-Meerwein rearrangement. firsthope.co.in Lipases can also be used to catalyze the enantioselective esterification of allylic alcohols. organic-chemistry.org

Etherification: The formation of ethers from this compound can be achieved through several methods. The Williamson ether synthesis, which involves the reaction of an alkoxide with an alkyl halide, is a classic method. Reductive etherification, using a reducing agent in the presence of an aldehyde or ketone, is another approach. organic-chemistry.orgorganic-chemistry.org Zeolites have been shown to be effective catalysts for the gas-phase etherification of cyclopentanol with methanol (B129727) to produce cyclopentyl methyl ether. researchgate.net

Rearrangement Reactions within the Cyclopentene Framework (e.g., Allylic Rearrangements)

Allylic alcohols, such as this compound, are prone to rearrangement reactions, particularly allylic rearrangements. firsthope.co.in An allylic rearrangement, or allylic shift, involves the migration of a double bond. This can occur during nucleophilic substitution reactions. wikipedia.org The reaction of 1-chloro-2-butene (B1196595) with sodium hydroxide, for instance, yields a mixture of 2-buten-1-ol and 3-buten-2-ol, demonstrating the migration of the double bond. wikipedia.org

These rearrangements typically proceed through the formation of a resonance-stabilized allylic carbocation or radical intermediate. firsthope.co.inmasterorganicchemistry.com The stability of this intermediate allows for the nucleophile or radical to attack at either end of the allylic system, leading to a mixture of products. masterorganicchemistry.com In the context of the cyclopentene framework, rearrangements can be influenced by factors such as ring strain and the formation of more stable carbocation intermediates. masterorganicchemistry.commasterorganicchemistry.com The vinylcyclopropane (B126155) rearrangement is another type of rearrangement that can lead to the formation of cyclopentene rings. wikipedia.org

Hydrogen Bonding and Intramolecular Interactions (e.g., π-type Hydrogen Bonding)

The hydroxyl group of this compound can participate in hydrogen bonding. libretexts.orglibretexts.org A specific type of intramolecular interaction that can occur in allylic alcohols is π-type hydrogen bonding, where the hydroxyl group interacts with the π-electrons of the carbon-carbon double bond. researchgate.net This interaction has been observed in molecules like allyl alcohol and 3-buten-1-ol. researchgate.net

The presence of intramolecular hydrogen bonding can influence the conformation of the molecule. researchgate.net Studies on 2-cyclopenten-1-ol (B1584729) have utilized theoretical computations and infrared spectroscopy to investigate its conformations, which are influenced by these intramolecular forces. researchgate.net The energy of these internal hydrogen bonds in unsaturated alcohols is typically in the range of 0.5 to 2.5 kcal/mol. researchgate.net

Thermal Reactivity and Decomposition Pathways (referencing analogous compounds)

While specific studies on the thermal decomposition of this compound are limited, insights can be gained from analogous compounds like 2-cyclopentenone. The thermal decomposition of 2-cyclopentenone has been studied through gas-phase pyrolysis at high temperatures (1000 to 1400 K). nih.govnih.govfigshare.com The identified products include carbon monoxide, ketene, propenylketene, vinylacetylene, ethylene (B1197577), propene, acrolein, acetylene, propyne, and propargyl radical. nih.govnih.govfigshare.com

Computational studies have identified several decomposition channels for 2-cyclopentenone, including those involving hydrogen atom migration and the rupture of C-C bonds to form intermediates like cyclopropenone. nih.govnih.govfigshare.com Thermal dehydration of steroidal allylic alcohols has also been reported, suggesting that at elevated temperatures, this compound could undergo elimination of water. nih.gov The thermal isomerization of allylic alcohols to saturated ketones is another possible pathway. acs.org

Spectroscopic Characterization and Advanced Analytical Techniques

The structural elucidation and purity assessment of 2-Cyclopentene-1-ethanol rely on a combination of modern spectroscopic and chromatographic techniques. These methods provide detailed information about the molecule's connectivity, stereochemistry, and purity.

Derivatization Strategies for Research Purposes

Formation of Analytical Derivatives (e.g., for HPLC detection, chiral separation)

In analytical chemistry, derivatization is a powerful technique to enhance the chromatographic properties of analytes. For a compound like 2-cyclopentene-1-ethanol, which lacks a strong chromophore, derivatization is often necessary for sensitive detection by High-Performance Liquid Chromatography (HPLC) with UV-Vis or fluorescence detectors. Furthermore, as this compound is a chiral molecule, derivatization is a key strategy for separating its enantiomers.

The indirect approach to chiral separation involves reacting the enantiomeric mixture with a single, pure enantiomer of a chiral derivatizing agent (CDA). nih.gov This reaction converts the pair of enantiomers into a pair of diastereomers. nih.gov Unlike enantiomers, diastereomers possess different physical properties and can, therefore, be separated using standard, achiral HPLC columns. nih.govmdpi.com The choice of CDA is crucial and depends on the functional group present in the analyte—in this case, the hydroxyl group.

Common derivatizing agents for alcohols in HPLC analysis include those that introduce aromatic moieties, which are highly responsive to UV detectors. For fluorescence detection, reagents that add a fluorophore to the analyte are employed.

Table 1: Examples of Derivatizing Agents for HPLC Analysis of Alcohols

| Derivatizing Agent | Detection Method | Target Functional Group | Key Feature |

|---|---|---|---|

| Benzoyl chloride | UV-Vis | Hydroxyl, Amine | Introduces a UV-active benzoyl group. |

| 9-Fluorenylmethyl chloroformate (FMOC-Cl) | UV-Vis, Fluorescence | Amine, Hydroxyl | Adds a highly fluorescent and UV-active group. rsc.org |

| 1-Naphthyl isocyanate | UV-Vis, Fluorescence | Hydroxyl, Amine | Forms carbamate (B1207046) derivatives with strong UV absorbance. |

| Dansyl chloride (DNS-Cl) | Fluorescence | Hydroxyl, Amine | Creates highly fluorescent sulfonamide or sulfonate esters. rsc.org |

| (R)- or (S)-α-Methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA, Mosher's acid) | UV-Vis (for separation) | Hydroxyl, Amine | Forms diastereomeric esters for chiral separation. nih.govnih.gov |

| (S)-(+)-2-Methoxy-2-(1-naphthyl)propionic acid (MαNP acid) | UV-Vis (for separation) | Hydroxyl | Forms diastereomeric esters with a strong chromophore for chiral separation. mdpi.comwikipedia.org |

The derivatization reaction must be quantitative and proceed without racemization to ensure accurate determination of the enantiomeric ratio. After separation by HPLC, the relative peak areas of the two diastereomers correspond to the enantiomeric composition of the original this compound sample.

Synthesis of Functionalized Derivatives for Mechanistic Probes

Functionalized derivatives of this compound are invaluable tools for elucidating reaction mechanisms. By systematically modifying the structure of the parent alcohol, researchers can probe the electronic and steric effects that govern a reaction's outcome, identify reactive intermediates, and understand the role of specific functional groups.

One common strategy involves modifying the hydroxyl group to understand its directive effects in reactions such as epoxidations. The epoxidation of allylic alcohols can be highly stereoselective due to hydrogen bonding between the alcohol and the oxidant, which directs the oxidant to one face of the double bond. nih.gov Converting the hydroxyl group of this compound to an ether (e.g., a silyl (B83357) ether) or an ester (e.g., an acetate) removes this hydrogen-bonding capability. A change in the stereochemical outcome of the epoxidation reaction with the derivatized substrate provides strong evidence for the directing role of the free hydroxyl group. nih.gov

Isotopic labeling is another powerful technique for mechanistic studies. nih.govacs.org Synthesizing derivatives of this compound with isotopes like deuterium (B1214612) (²H) or carbon-13 (¹³C) at specific positions allows chemists to trace the fate of atoms throughout a reaction. For example, in rearrangement reactions, the position of an isotopic label in the product can reveal whether the reaction proceeds through a concerted or stepwise mechanism and can map the movement of atoms and bonds.

Table 2: Derivatization Strategies of Allylic Alcohols for Mechanistic Studies

| Derivatization Strategy | Derivative Example | Mechanistic Question Addressed |

|---|---|---|

| Modification of Hydroxyl Group | Acetate (B1210297) or Silyl Ether Ester | What is the role of hydrogen bonding in directing stereoselectivity (e.g., in epoxidation)? nih.gov |

| Isotopic Labeling | Deuterium-labeled alcohol | How do atoms rearrange during a reaction? What is the pathway of a specific hydrogen atom? acs.org |

| Introduction of Bulky Groups | tert-Butyldimethylsilyl (TBDPS) ether | How do steric effects influence reaction rates and selectivity? |

| Conversion to Leaving Group | Tosylate or Mesylate Ester | Does the reaction proceed via an S_N_2, S_N_2', or other substitution mechanism? |

These functionalized derivatives act as probes, providing critical data that, when combined with kinetic studies and computational modeling, lead to a comprehensive understanding of reaction pathways.

Derivatization for Enhancing Spectroscopic Analysis (e.g., Mosher esters for NMR)

Determining the absolute configuration of a chiral center is a fundamental challenge in organic chemistry. For chiral alcohols like this compound, derivatization with a chiral agent can facilitate this determination using Nuclear Magnetic Resonance (NMR) spectroscopy. The most widely used method for this purpose is the formation of Mosher esters. nih.govresearchgate.net

This technique involves reacting the chiral alcohol with both enantiomers of a chiral derivatizing agent, typically (R)- and (S)-α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA), to form a pair of diastereomeric esters. researchgate.netnih.gov Because these esters are diastereomers, their NMR spectra will differ. The protons in the alcohol portion of each diastereomer will experience different magnetic environments due to the anisotropic effect of the phenyl group in the MTPA moiety.

In the preferred conformation of the Mosher ester, the methoxy, trifluoromethyl, and phenyl groups of the MTPA portion adopt a specific spatial arrangement relative to the alcohol's substituents. Protons on one side of the plane defined by the C=O and Cα-CF₃ bond will be shielded by the phenyl ring (shifting their NMR signals upfield), while protons on the other side will be deshielded (shifting them downfield).

By comparing the ¹H NMR spectra of the (R)-MTPA ester and the (S)-MTPA ester, one can calculate the difference in chemical shifts (Δδ = δ_S_ - δ_R_) for the protons of the original alcohol. The sign of the Δδ values for protons on either side of the stereocenter is consistently positive or negative, allowing for the assignment of the absolute configuration of the alcohol. researchgate.net

Table 3: Hypothetical ¹H NMR Data for Mosher Ester Analysis of (R)-2-Cyclopentene-1-ethanol

| Proton Assignment (in alcohol moiety) | δ for (S)-MTPA Ester (ppm) | δ for (R)-MTPA Ester (ppm) | Δδ (δ_S_ - δ_R_) (ppm) |

|---|---|---|---|

| H at C1 | 5.15 | 5.25 | -0.10 |

| Methylene Protons (CH₂) | 4.30 | 4.25 | +0.05 |

| Olefinic Proton (C2-H) | 5.80 | 5.78 | +0.02 |

| Olefinic Proton (C3-H) | 5.95 | 5.92 | +0.03 |

Note: This data is illustrative to demonstrate the principle of the Mosher ester analysis.

This method provides a reliable, non-crystalline approach to determine the absolute stereochemistry of chiral secondary alcohols, making it a cornerstone technique in natural product synthesis and asymmetric catalysis research. nih.gov

Role of 2 Cyclopentene 1 Ethanol As a Building Block in Complex Chemical Synthesis

Precursor for Carbocyclic Systems

The cyclopentene (B43876) ring is a fundamental structural motif present in numerous natural products and pharmaceuticals. rsc.org 2-Cyclopentene-1-ethanol provides a readily functionalized cyclopentene core that can be elaborated into more complex carbocyclic systems. The alcohol group can be oxidized to an aldehyde or carboxylic acid, or converted into a leaving group, providing a handle for chain extension or the introduction of other functionalities.

The double bond in the cyclopentene ring can undergo a variety of reactions, including hydrogenation, epoxidation, dihydroxylation, and cycloadditions, allowing for the stereocontrolled introduction of new substituents and the formation of fused or bridged ring systems. For instance, derivatives of cyclopentene are used in ring-closing metathesis reactions to form bicyclic structures. rsc.org The synthesis of cyclopentene derivatives is a subject of significant research, with methods ranging from vinyl cyclopropane (B1198618) rearrangement to photochemical annulation reactions. rsc.org This highlights the importance of the cyclopentene scaffold, for which this compound is a functionalized precursor, in building diverse carbocyclic structures.

Intermediate in the Synthesis of Specific Organic Compounds

This compound serves as an intermediate in the synthesis of various organic compounds, most notably 2-cyclopenten-1-one (B42074) and its derivatives. 2-Cyclopenten-1-ones are key intermediates in organic synthesis, acting as precursors for antiviral agents, insecticides, and antitumor drugs. isca.me The α,β-unsaturated ketone system within the 2-cyclopentenone structure is highly reactive and participates in crucial carbon-carbon bond-forming reactions like Michael additions and Diels-Alder reactions. orgsyn.org

The conversion of this compound to a cyclopentenone derivative would typically involve the oxidation of the primary alcohol to a carbonyl group. The resulting ketone can then be used in reactions such as aldol (B89426) condensations to build more complex substituted cyclopentenones. isca.me The versatility of the cyclopentenone scaffold makes it a target for numerous synthetic methodologies, including Pauson-Khand reactions, Nazarov cyclizations, and various organocatalyzed reactions. acs.orgresearchgate.net

Table 1: Selected Organic Compounds Synthesized from Cyclopentene Precursors

| Precursor Class | Target Compound Class | Synthetic Utility |

| Cyclopentene diols | 2-Cyclopentenone | Versatile starting material for compounds with five-membered rings. orgsyn.org |

| Benzil and Ketones | 2-Cyclopentenone derivatives | Key intermediates for antiviral, insecticidal, and antitumor drugs. isca.me |

| Divinyl ketones | Substituted Cyclopentenones | Core structures in many bioactive natural molecules. researchgate.net |

Application in Total Synthesis of Natural Products (e.g., Prostanoids, Carbocyclic Nucleosides, Terpenoids)

The functionalized cyclopentane (B165970) ring is a cornerstone of many biologically active natural products. Chiral cyclopentenones and related cyclopentene derivatives, accessible from precursors like this compound, are pivotal in the asymmetric synthesis of these complex molecules. acs.org

Prostanoids: Prostaglandins (B1171923) are a class of lipid compounds with diverse physiological effects. Their core structure is based on prostanoic acid, which features a cyclopentane ring. The total synthesis of prostaglandins, such as Prostaglandin E1, heavily relies on the strategic construction and functionalization of the five-membered ring. nih.govrsc.org Hydroxylated cyclopentenones are common and valuable precursors in prostanoid synthesis. acs.org

Carbocyclic Nucleosides: These are nucleoside analogues where a cyclopentane or cyclopentene ring replaces the furanose sugar moiety. uni-hamburg.de This modification can confer enhanced metabolic stability and unique biological activities. uni-hamburg.de Consequently, carbocyclic nucleosides are an important class of antiviral agents. nih.govnih.gov For example, (−)-Abacavir, an anti-HIV drug, is a carbocyclic nucleoside. rsc.org The synthesis of these compounds often involves coupling a functionalized cyclopentene derivative, such as cis-4-amino-2-cyclopentene-1-methanol, with a nucleobase. google.comresearchgate.net Chiral cyclopentenol (B8032323) derivatives are key intermediates that enable the synthesis of these biologically active molecules. nih.gov

Terpenoids: This large and diverse class of natural products is built from isoprene (B109036) units. mdpi.com Many terpenoids feature complex polycyclic structures that include five-membered rings. nih.govnih.gov The synthesis of complex terpenoids often employs strategies that can rapidly assemble molecular complexity, and functionalized cyclopentene units can serve as key building blocks in these synthetic routes. nih.gov Radical cascade processes, for instance, are used to construct the polycyclic frameworks of terpenoids from simpler precursors. nih.gov

Table 2: Application of Cyclopentene Derivatives in Natural Product Synthesis

| Natural Product Class | Key Intermediate Type | Example Target Molecule |

| Prostanoids | Hydroxylated Cyclopentenones | Prostaglandin E1 nih.gov |

| Carbocyclic Nucleosides | Chiral Cyclopentenols, Amino-cyclopentene-methanols | Carbovir researchgate.net, Abacavir rsc.org |

| Terpenoids | Functionalized Cyclopentenes | Platencin nih.gov |

Development of Novel Synthetic Reagents and Methodologies

The pursuit of efficient routes to cyclopentene-containing molecules has driven the development of new synthetic methods. Research into the synthesis of 2-cyclopentenones has led to novel iron carbonyl-aided cyclocoupling reactions and catalytic methods using metals like gold and palladium. researchgate.netacs.org

Methodologies for the enantioselective synthesis of carbocyclic nucleosides have been developed using chiral cyclopentenol derivatives as key intermediates. For instance, a practical synthesis of a chiral cyclopentenol intermediate was achieved using a ring-closing metathesis (RCM) reaction with Grubbs' catalyst, which was then used to synthesize various carbocyclic nucleosides with potential antiviral activity. nih.gov The development of efficient, stereoselective synthetic strategies for preparing carbocyclic nucleosides is an active area of research, often employing convergent approaches where a functionalized carbocyclic moiety is condensed with a heterocycle. uni-hamburg.de The unique reactivity of the cyclopentene scaffold continues to inspire the creation of innovative synthetic transformations.

Theoretical and Computational Chemistry Studies

Conformational Analysis and Potential Energy Surfaces

The three-dimensional structure of 2-Cyclopentene-1-ethanol is not static; it exists as a collection of interconverting conformers. Conformational analysis, the study of these different spatial arrangements and their associated energies, is crucial for understanding the molecule's properties and reactivity. libretexts.org

Theoretical investigations have revealed that this compound can exist in six distinct conformational minima. mdpi.com These conformations are primarily defined by the interplay of two key structural parameters: the ring-puckering of the five-membered cyclopentene (B43876) ring and the internal rotation of the hydroxyl (-OH) group. mdpi.com

To map the relationship between these structures and their energies, a two-dimensional potential energy surface (PES) has been calculated. mdpi.com A PES is a multi-dimensional representation of a molecule's potential energy as a function of its atomic coordinates, offering a landscape of stable conformers (valleys) and the energy barriers (hills) that separate them. mdpi.comlongdom.org The calculated PES for this compound illustrates the pathways for interconversion between the six conformers and the magnitude of the energy barriers that must be overcome for these changes to occur. mdpi.com

Studies show that the conformers stabilized by hydrogen bonding are approximately 300 cm⁻¹ (0.8 kcal/mole) lower in energy than the other four conformers, making them the most abundant at room temperature. mdpi.com

| Conformer | Key Feature | Relative Energy (cm⁻¹) | Abundance (25 °C) |

| A | Strongest π-type hydrogen bonding; ring puckered down | 0 | High |

| B | Weaker hydrogen bonding; ring puckered up | Higher than A | Moderate |

| C, D, E, F | No significant hydrogen bonding | ~300 | Low |

This table is based on data from high-level theoretical computations. mdpi.com

Quantum Chemical Calculations

Quantum chemical calculations are essential tools for determining the electronic structure and properties of molecules with high accuracy. Various methods have been employed to study this compound and related systems.

Coupled-Cluster Theory : Considered a "gold standard" in computational chemistry for its high accuracy, Coupled-Cluster (CC) theory is used to obtain reliable energies and structures. chemrxiv.org Specifically, ab initio coupled-cluster theory with single and double excitations (CCSD) using the cc-pVTZ (triple-ζ) basis set was utilized to compute the potential energy surface of this compound. mdpi.com This high-level calculation provided the detailed energetic and geometric data for its conformational analysis. mdpi.com

Møller–Plesset Perturbation Theory : Møller–Plesset (MP) perturbation theory is a post-Hartree-Fock method used to account for electron correlation. wikipedia.orgsmu.edu It improves upon the simpler Hartree-Fock method by treating electron correlation as a perturbation, typically calculated to the second (MP2), third (MP3), or fourth (MP4) order. wikipedia.orgfiveable.meq-chem.comq-chem.com MP2, in particular, offers a good balance of accuracy and computational cost, recovering a significant portion of the correlation energy. fiveable.me While specific MP calculations for this compound are not detailed in the provided sources, this method is widely used for optimizing geometries and calculating energies of similar organic molecules, such as ethanol (B145695) clusters. nih.gov

Density Functional Theory (DFT) : DFT is a widely used quantum mechanical method that calculates the electronic energy of a system based on its electron density. mdpi.com It is known for its computational efficiency while maintaining good accuracy. mdpi.com DFT calculations, for instance using the B3LYP functional, have been successfully applied to related cyclic molecules like 2-cyclopenten-1-one (B42074) to determine their structures and vibrational frequencies in various electronic states. researchgate.net Such methods are instrumental in analyzing thermodynamic properties and modeling chemical reactivity. nih.gov

Modeling of Intramolecular Interactions

The specific conformations adopted by this compound are heavily influenced by subtle intramolecular interactions. The most significant of these is a non-conventional hydrogen bond.

π-type Hydrogen Bonding : The lowest energy conformation of this compound is stabilized by an intramolecular π-type hydrogen bond. mdpi.com In this interaction, the hydroxyl proton acts as a hydrogen bond donor, and the electron cloud of the carbon-carbon double bond (the π-system) acts as the acceptor. This type of weak hydrogen bond has been identified in several other cyclic and acyclic alcohols containing a C=C bond. mdpi.com

High-level CCSD/cc-pVTZ computations have quantified this interaction. mdpi.com In the most stable conformer (Conformer A), the calculated distance between the hydroxyl hydrogen and the midpoint of the C=C bond is 2.68 Å. mdpi.com For other conformers lacking this interaction, the distance is greater by at least 0.3 Å. mdpi.com This intramolecular bond is estimated to lower the conformational energy by approximately 0.8 kcal/mole, a significant factor in determining the molecule's preferred shape. mdpi.com

| Compound | H to C=C Midpoint Distance (Å) |

| This compound (2CPOL) | 2.68 |

| 3-Cyclopenten-1-ol | 2.75 |

This table compares the calculated intramolecular π-type hydrogen bond distance in this compound (also referred to as 2-cyclopenten-1-ol) with a related molecule. mdpi.com

Simulation of Reaction Pathways and Transition States

While complex chemical reactions involving this compound can be modeled, computational studies have focused on the fundamental pathways of its conformational changes. The potential energy surface (PES) serves as a map for these transformations.

The simulation of reaction pathways involves identifying the minimum energy path connecting two stable conformers. The highest point along this path is the transition state, which represents the energy barrier to the reaction (in this case, the conformational interconversion). researchgate.net

For this compound, the calculated two-dimensional PES reveals the pathways and barriers for the interconversion among its six stable conformers. mdpi.com These pathways involve coupled motions of the ring-puckering and the rotation of the C-C-O-H dihedral angle. Understanding these low-energy pathways is essential, as the ability of the molecule to readily switch between conformations can influence its physical properties and how it interacts with other molecules.

Future Directions in 2 Cyclopentene 1 Ethanol Research

Emerging Synthetic Technologies and Sustainable Methodologies

The future synthesis of 2-Cyclopentene-1-ethanol and its derivatives is increasingly geared towards sustainability, efficiency, and stereocontrol. Research is moving beyond traditional multi-step procedures to embrace innovative catalytic and biocatalytic approaches that offer higher atom economy, reduced waste, and milder reaction conditions.

Key emerging areas include:

Transition Metal Catalysis: Recent advances in catalysis are enabling the direct and highly selective synthesis of the cyclopentene (B43876) core. nih.gov Methodologies such as transition metal-catalyzed cycloisomerization of 1,6-dienes and catalytic reductive coupling reactions are becoming more sophisticated, allowing for the construction of functionalized cyclopentenes from simple acyclic precursors. organic-chemistry.orgorganic-chemistry.org Future work will likely focus on developing catalysts that can directly synthesize allylic alcohols like this compound with high enantioselectivity.

Organocatalysis: The use of small organic molecules as catalysts represents a significant step towards sustainable chemistry. Organocatalyzed reactions, such as enantioselective aldol (B89426) condensations and Michael additions to form cyclopentenone precursors, avoid the use of potentially toxic and expensive metals. nih.govisca.me Research is expected to expand the scope of organocatalysis to generate chiral cyclopentene systems and their derivatives directly.

Metal-Free Synthesis: Innovative metal-free approaches are gaining traction. For instance, the cycloaddition of photogenerated siloxycarbenes with dienes provides a novel pathway to highly functionalized cyclopentene scaffolds without the need for transition metal catalysts. nih.gov This paves the way for developing syntheses that are not only more sustainable but also offer unique reactivity and access to novel derivatives.

| Methodology | Description | Advantages | Future Research Focus |

|---|---|---|---|

| Transition Metal Catalysis | Use of catalysts (e.g., Palladium, Rhodium, Ruthenium) to promote cyclization and functionalization reactions. nih.govorganic-chemistry.org | High efficiency, good selectivity, broad substrate scope. | Development of catalysts for direct enantioselective synthesis of allylic alcohols; reducing catalyst loading and cost. |

| Organocatalysis | Utilization of small, chiral organic molecules to catalyze asymmetric reactions. isca.me | Metal-free, lower toxicity, often milder conditions. | Expanding reaction scope for direct cyclopentene synthesis; improving catalyst turnover and robustness. |

| Biocatalysis | Application of enzymes (e.g., lipases) for highly selective transformations. acs.org | Exceptional enantioselectivity, mild aqueous conditions, environmentally benign. acs.org | Enzyme engineering for novel reactivity; development of one-pot cascade reactions. |

| Photochemical Synthesis | Use of light to initiate reactions, such as the generation of reactive intermediates for cycloadditions. nih.gov | Metal-free, unique reactivity pathways, mild conditions. | Broadening the scope of photogenerated intermediates; improving reaction yields and scalability. |

Novel Mechanistic Investigations of Cyclopentene Ring Systems

A profound understanding of reaction mechanisms is critical for the rational design of new synthetic methods and for controlling selectivity. Future research will increasingly rely on a synergy between experimental and computational chemistry to unravel the complex pathways involved in the formation and functionalization of cyclopentene rings.

Computational and DFT Studies: Density Functional Theory (DFT) is becoming an indispensable tool for studying reaction mechanisms. acs.org It allows researchers to calculate the energies of transition states and intermediates, providing deep insights into reaction pathways that are often difficult to probe experimentally. nih.govacs.org For example, DFT studies have been used to corroborate the cyclopropanation–vinyl cyclopropane (B1198618) rearrangement sequence in the formation of cyclopentenes and to understand the regioselectivity of catalytic reactions. nih.govacs.org Future studies will likely model more complex catalytic cycles involved in the asymmetric synthesis of this compound.

In-Situ Reaction Monitoring: Advanced spectroscopic techniques are enabling the real-time observation of reactive intermediates. In-situ monitoring can help identify key species in a catalytic cycle, providing direct evidence for proposed mechanisms. researchgate.net This approach can validate computational models and help optimize reaction conditions for higher yields and selectivity.

Kinetics and Isotope Labeling Studies: Classical mechanistic studies, including kinetic analysis and isotope labeling experiments, will continue to be vital. These methods provide fundamental data on reaction rates, rate-determining steps, and the movement of atoms throughout a reaction, which are essential for building a complete mechanistic picture of how cyclopentene systems are formed and transformed.

Development of New Derivatization Agents for Enhanced Analysis

The accurate detection and quantification of this compound, particularly in complex matrices, often requires chemical derivatization to improve its analytical properties for techniques like Gas Chromatography-Mass Spectrometry (GC-MS). nih.gov While standard methods exist, future research will aim to develop novel derivatizing agents with superior performance.

The primary goals of derivatization for an allylic alcohol like this compound are to:

Increase volatility and thermal stability. youtube.com

Improve chromatographic peak shape. sigmaaldrich.com

Enhance detector response and sensitivity. youtube.com

Common derivatization methods include silylation, acylation, and alkylation, which target the active hydrogen of the alcohol group. libretexts.org

Advanced Silylating Agents: Silylation, which replaces the active hydrogen with a trimethylsilyl (B98337) (TMS) group, is a widely used technique. sigmaaldrich.com Future research could focus on developing new silylating reagents that are more robust against moisture, react faster under milder conditions, and produce derivatives with unique mass spectral fragmentation patterns for more confident identification.

Fluorinated Acylating Agents: Acylation introduces an acyl group. The use of fluorinated acylating agents, such as those based on trifluoroacetic anhydride, can significantly enhance detection sensitivity, especially for electron capture detection (ECD) in GC. The development of new, highly fluorinated agents could push detection limits even lower.

Chiral Derivatizing Agents: For separating and quantifying enantiomers of chiral molecules like this compound on non-chiral columns, chiral derivatizing agents are essential. The future will see the design of new chiral agents that provide greater separation between diastereomeric derivatives, allowing for more accurate determination of enantiomeric excess.

| Derivatization Type | Current Approach | Future Development Focus | Potential Advantage |

|---|---|---|---|

| Silylation | Using agents like BSTFA to form TMS ethers. sigmaaldrich.com | Development of more moisture-tolerant reagents and agents that introduce bulkier silyl (B83357) groups. | Improved reaction efficiency, enhanced thermal stability, and more specific mass fragmentation. |

| Acylation | Reaction with anhydrides or acyl chlorides. | Design of novel, highly fluorinated agents. | Greatly increased sensitivity for specific detectors (e.g., ECD); improved chromatographic resolution. |

| Alkylation | Formation of esters from carboxylic acids (less common for alcohols). libretexts.org | Developing mild alkylation methods for alcohols that improve volatility without requiring harsh conditions. | Creation of highly stable derivatives suitable for a wide range of analytical conditions. |

Exploration of Untapped Synthetic Utility and Transformational Potential

This compound is a valuable building block, but its full synthetic potential has yet to be realized. As a functionalized cyclopentene, it serves as a key intermediate for synthesizing more complex and valuable molecules. nih.gov Its structure contains multiple reactive sites—the hydroxyl group, the double bond, and the allylic position—making it a versatile synthon for a wide range of chemical transformations.

Future research will likely explore its utility in several key areas:

Precursor for Bioactive Molecules: Chiral cyclopentene and cyclopentenone rings are core structures in numerous biologically active compounds, including prostaglandins (B1171923), prostanoids, and antiviral agents. isca.meacs.org Enantiomerically pure this compound is an ideal starting material for the asymmetric synthesis of these complex natural products and pharmaceuticals.

Platform for Stereoselective Reactions: The allylic alcohol moiety can direct the stereochemical outcome of reactions on the double bond, such as epoxidations or dihydroxylations. This directing effect can be exploited to install new stereocenters with high levels of control, providing access to a diverse array of stereochemically rich cyclopentane (B165970) derivatives.

Monomer for Ring-Opening Metathesis Polymerization (ROMP): Cyclopentene and its derivatives are monomers for ROMP, a powerful polymerization technique that can produce polymers with unique properties. rsc.org Functionalized monomers like this compound could be used to create advanced polymers with tailored characteristics, such as specific thermal properties or sites for further chemical modification. This could lead to the development of new materials, including durable and recyclable elastomers. rsc.org

Synthesis of Novel Organometallic Ligands: The cyclopentene framework can be elaborated into cyclopentadienyl (B1206354) (Cp) ligands, which are fundamental in organometallic chemistry, for example in the structure of ferrocene. wikipedia.org By starting with a functionalized precursor like this compound, new chiral Cp ligands could be designed for use in asymmetric catalysis.

Q & A

Basic: What are the standard synthetic routes for 2-Cyclopentene-1-ethanol, and what characterization methods are essential for confirming its structure?

Methodological Answer:

Synthesis of this compound typically involves cyclopentene derivatives as precursors. For example, Butyl 2-cyclopentanone-1-carboxylate (CAS: 6627-69-6) can serve as an intermediate in multi-step syntheses involving ketone reduction or functional group transformations . Key characterization methods include:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm stereochemistry and substituent positions.

- Gas Chromatography-Mass Spectrometry (GC-MS) : To verify purity and molecular ion peaks (e.g., using polar columns like DB-Wax for optimal separation) .

- Infrared (IR) Spectroscopy : Identification of hydroxyl (-OH) and alkene (C=C) functional groups via characteristic absorption bands .

For novel compounds, elemental analysis and high-resolution mass spectrometry (HRMS) are mandatory to establish identity and purity .

Basic: What safety protocols should be followed when handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear chemical-resistant gloves (e.g., nitrile), impervious lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of vapors, especially given its structural similarity to 2-Chloroethanol , which has a PAC-1 (Protective Action Criteria) limit of 0.11 ppm .

- Spill Management : Absorb spills with inert materials (e.g., diatomaceous earth) and neutralize with appropriate agents. Contaminated waste must be segregated and disposed via certified hazardous waste services .

- Emergency Procedures : For skin contact, rinse immediately with water for 15 minutes; seek medical attention if irritation persists .

Advanced: How can computational chemistry methods be applied to predict the reactivity of this compound in cycloaddition reactions?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict regioselectivity in Diels-Alder reactions. Compare with experimental data for 2-Cyclopenten-1-one derivatives , where substituents influence reaction thermodynamics .

- Reaction Thermochemistry : Use databases like NIST to reference enthalpy (ΔrH°) and entropy (ΔrS°) values for analogous reactions (e.g., cyclopentene derivatives with dienophiles). For example, 2-Chloroethanol exhibits ΔrH° = 88 ± 15 kJ/mol in gas-phase reactions, providing a baseline for modeling .

- Molecular Dynamics Simulations : Assess solvent effects (e.g., polar aprotic vs. protic solvents) on reaction rates and stereochemical outcomes .

Advanced: What strategies are recommended for resolving contradictions in experimental data related to the compound’s thermodynamic properties?

Methodological Answer:

- Error Analysis : Quantify uncertainties in measurements (e.g., ±0.5°C in melting point determinations) and compare with literature values. For example, discrepancies in 2-Cyclopenten-1-one GC retention indices (RI = 1357 on DB-Wax columns) may arise from column aging or calibration drift .

- Replication Studies : Repeat experiments under controlled conditions (e.g., inert atmosphere for oxidation-prone reactions) to isolate variables .

- Cross-Validation with Multiple Techniques : Pair calorimetry data with computational results (e.g., comparing experimental ΔrG° with DFT-predicted values) .

- Systematic Literature Review : Use platforms like NIST or Beilstein databases to identify consensus values and outlier studies. For example, conflicting boiling points for cyclopentene derivatives may reflect differences in sample purity or measurement protocols .

Basic: How should researchers design experiments to investigate the biological activity of this compound?

Methodological Answer:

- In Vitro Assays : Test cytotoxicity using cell lines (e.g., HEK293 or HeLa) with MTT assays. Include positive controls (e.g., ethanol for solvent effects) and negative controls (untreated cells) .

- Dose-Response Curves : Use logarithmic concentrations (1 nM–100 µM) to determine IC₅₀ values. Ensure replicates (n ≥ 3) to account for biological variability .

- Metabolic Stability Studies : Incubate the compound with liver microsomes and monitor degradation via LC-MS to assess pharmacokinetic potential .

Advanced: What methodologies are suitable for analyzing the environmental impact of this compound degradation byproducts?

Methodological Answer:

- Chromatographic Profiling : Use HPLC-UV or GC-MS to identify degradation products. For example, 2-Chloroethanol degrades into ethylene glycol and chloride ions, which can be quantified via ion chromatography .

- Ecotoxicology Assays : Perform acute toxicity tests on Daphnia magna or Vibrio fischeri to estimate LC₅₀ or EC₅₀ values for byproducts .

- Computational Fate Modeling : Apply software like EPI Suite to predict biodegradation pathways and bioaccumulation factors based on logP (octanol-water partition coefficient) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.